molecular formula C16H16NNaO8S B13766532 Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt CAS No. 68016-08-0

Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt

Cat. No.: B13766532
CAS No.: 68016-08-0
M. Wt: 405.4 g/mol
InChI Key: HDCCHEFIBNGPMS-UHFFFAOYSA-M
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Description

Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium: is a complex organic compound characterized by its unique structure, which includes a pyridinium ring substituted with various functional groups. This compound is known for its ionic nature, consisting of a positively charged pyridinium ion and a negatively charged sulfonate group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium typically involves multiple steps, starting with the preparation of the pyridinium ring followed by the introduction of the carboxylate, hydroxy, and sulfonate groups. Common reagents used in these reactions include pyridine, sodium hydroxide, and various sulfonating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the correct substitution and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridinium compounds. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse chemical interactions, enhancing its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
  • Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
  • Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium

Uniqueness

The uniqueness of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, stability, and reactivity, making it a valuable tool in various research and industrial applications .

Properties

CAS No.

68016-08-0

Molecular Formula

C16H16NNaO8S

Molecular Weight

405.4 g/mol

IUPAC Name

sodium;1-[2-hydroxy-3-[4-[hydroxy(sulfonato)methyl]phenoxy]propyl]pyridin-1-ium-3-carboxylate

InChI

InChI=1S/C16H17NO8S.Na/c18-13(9-17-7-1-2-12(8-17)15(19)20)10-25-14-5-3-11(4-6-14)16(21)26(22,23)24;/h1-8,13,16,18,21H,9-10H2,(H-,19,20,22,23,24);/q;+1/p-1

InChI Key

HDCCHEFIBNGPMS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C[N+](=C1)CC(COC2=CC=C(C=C2)C(O)S(=O)(=O)[O-])O)C(=O)[O-].[Na+]

Origin of Product

United States

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